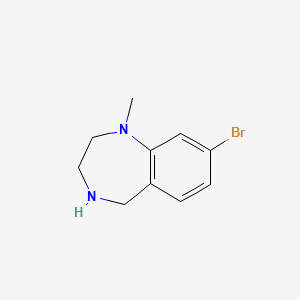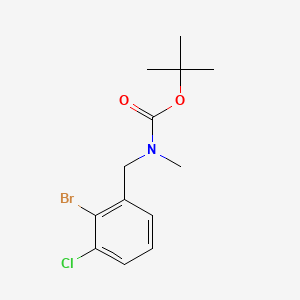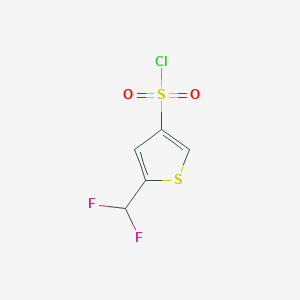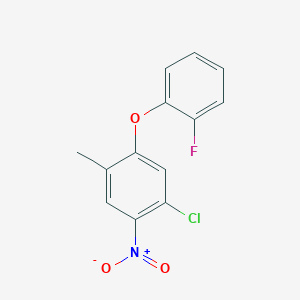
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent such as thionyl chloride.
Fluorophenoxy Substitution:
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenoxy group may enhance the compound’s ability to interact with specific enzymes or receptors.
Comparison with Similar Compounds
1-Chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-methyl-2-nitrobenzene: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
1-Chloro-5-fluoro-2-nitrobenzene: Lacks the methyl group, affecting its chemical behavior and applications.
1-Chloro-5-(2-methoxyphenoxy)-4-methyl-2-nitrobenzene: Contains a methoxy group instead of a fluorophenoxy group, leading to different interactions and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9ClFNO3 |
|---|---|
Molecular Weight |
281.66 g/mol |
IUPAC Name |
1-chloro-5-(2-fluorophenoxy)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C13H9ClFNO3/c1-8-6-11(16(17)18)9(14)7-13(8)19-12-5-3-2-4-10(12)15/h2-7H,1H3 |
InChI Key |
OWOHGFGECXOCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC=CC=C2F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
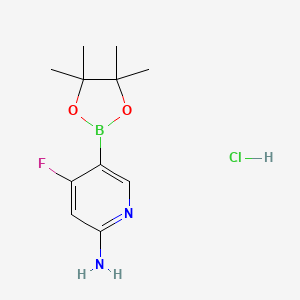
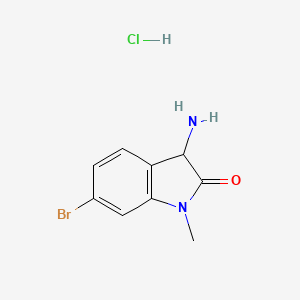
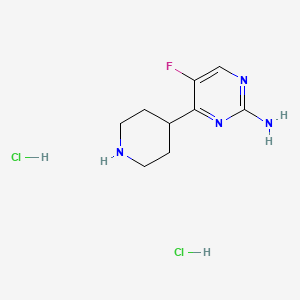
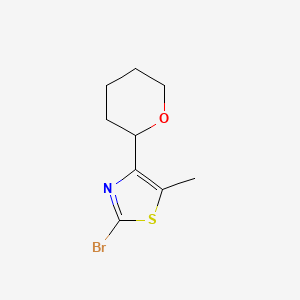
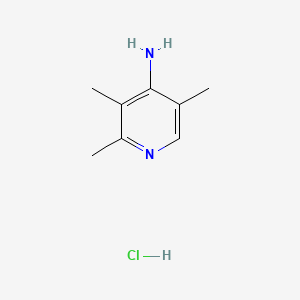
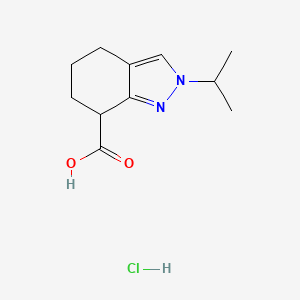
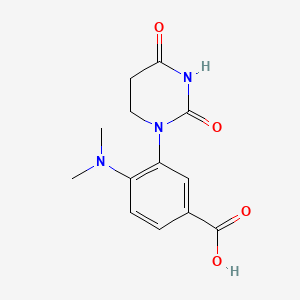
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)
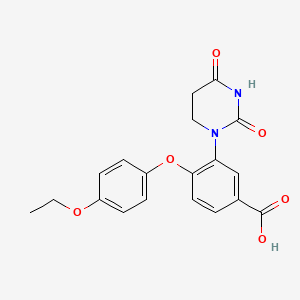
![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
